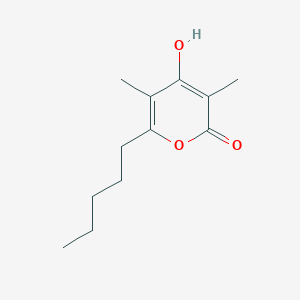
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one is a chemical compound with the molecular formula C12H18O3 It belongs to the class of pyranones, which are six-membered cyclic esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-4-hydroxy-2H-pyran-2-one with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the pyranone ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyranone ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like smell and use in flavoring.
6-Pentyl-2H-pyran-2-one: An antifungal compound found in Trichoderma harzianum.
4-Hydroxy-6-methyl-2-pyrone: Used as a key intermediate in chemical synthesis
Uniqueness
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one is unique due to its specific substitution pattern on the pyranone ring, which imparts distinct chemical and biological properties. Its pentyl group enhances its hydrophobicity, making it suitable for applications in non-polar environments .
Biologische Aktivität
4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one, also known by its chemical formula C12H18O3 and CAS number 524735-63-5, is a compound belonging to the class of pyranones. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article delves into the biological activity associated with this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to possess both antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
- Antifungal Activity : The compound has also been reported to inhibit fungal pathogens effectively. This is particularly relevant in agricultural contexts, where it can serve as a natural fungicide.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses are proposed based on existing literature:
- Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and subsequent cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes crucial for microbial growth and reproduction.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that the compound could induce oxidative stress in microbial cells, leading to cell death.
Case Studies and Experimental Evidence
- Fungal Pathogen Inhibition : A study focusing on the efficacy of various pyranones against Trichoderma species found that this compound significantly inhibited fungal growth, showcasing potential as a biocontrol agent in agriculture .
- Bacterial Growth Inhibition : Another research project highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) being lower than those for many conventional antibiotics .
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
524735-63-5 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
4-hydroxy-3,5-dimethyl-6-pentylpyran-2-one |
InChI |
InChI=1S/C12H18O3/c1-4-5-6-7-10-8(2)11(13)9(3)12(14)15-10/h13H,4-7H2,1-3H3 |
InChI-Schlüssel |
JAVARXWKQBCZIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=C(C(=O)O1)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















